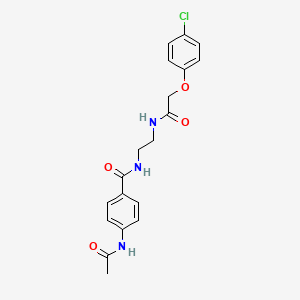

4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ion Channel Modulation

CBA: has been investigated as a small molecule inhibitor for TMEM206 , a chloride ion channel. TMEM206 is activated by low pH and conducts Cl⁻ ions across plasma and vesicular membranes. Although TMEM206 was initially associated with acid-induced cell death in neurons, kidney, and cervical epithelial cells, recent research indicates that it is not a critical mediator of acid-induced cell death in colorectal cancer cells. However, CBA effectively inhibits TMEM206, particularly at low pH (IC₅₀ = 9.55 μM). Researchers have identified CBA as a promising scaffold for developing future TMEM206 inhibitors .

Antiviral Properties

While not extensively studied, CBA derivatives have shown potential antiviral activity. For instance, a novel compound containing the CBA moiety exhibited antiviral effects against certain viruses. Further research is needed to explore this application in more detail .

Free Radical Chemistry

Another intriguing aspect of CBA lies in its structural similarity to 4-acetamido-TEMPO , a free radical compound. CBA shares the acetamido group and aromatic ring, which could make it relevant in free radical chemistry. Investigating its radical scavenging properties and potential applications in oxidation reactions could be worthwhile .

Materials Science

Considering its aromatic backbone and functional groups, CBA might have applications in materials science. Researchers could investigate its use as a building block for designing new materials, such as polymers or supramolecular assemblies.

Mecanismo De Acción

The compound “4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide” acts as an inhibitor of TMEM206, a protein that conducts chloride ions across plasma and vesicular membranes . It has been found to inhibit TMEM206 mediated currents and does not contribute to acid-induced cell death in colorectal cancer cells .

Propiedades

IUPAC Name |

4-acetamido-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c1-13(24)23-16-6-2-14(3-7-16)19(26)22-11-10-21-18(25)12-27-17-8-4-15(20)5-9-17/h2-9H,10-12H2,1H3,(H,21,25)(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYASJGJJVJWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)

![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)

![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)